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Methyl 2-bromo-1H-indole-5-carboxylate

Cat. No.: B8223006
M. Wt: 254.08 g/mol
InChI Key: JZTIAZXZGSYLJT-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Research

The indole nucleus, a heterocyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry and drug discovery. ijrpr.comnih.gov Recognized as a "privileged scaffold," its structural framework is prevalent in a multitude of natural products, alkaloids, and bioactive compounds. ijrpr.comnih.gov This versatility allows indole derivatives to engage in diverse molecular interactions, making them valuable for designing new therapeutic agents. researchgate.net

The broad therapeutic relevance of indole-based compounds is extensive, with applications ranging from anticancer and antimicrobial agents to treatments for neurological and inflammatory conditions. ijrpr.commdpi.com Indole derivatives have demonstrated the ability to target various biological pathways, leading to their use in managing conditions like cancer, infectious diseases, metabolic disorders, and neurodegenerative diseases. mdpi.com The ongoing evolution of synthetic methodologies, including metal-catalyzed reactions and green chemistry approaches, continues to expand the library of complex indole derivatives available for pharmacological evaluation. ijrpr.comresearchgate.net

Overview of Halogenated Indole Esters as Synthetic Intermediates

Halogenated indole esters are highly valuable synthetic intermediates in organic chemistry. The incorporation of a halogen atom, such as bromine or chlorine, onto the indole ring provides a reactive "handle" for a wide array of chemical transformations. researchgate.netmdpi.com This feature is particularly crucial for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The presence of a halogen allows for reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. mdpi.comyoutube.com

The ester group (carboxylate) further enhances the synthetic utility of the indole scaffold. It can modulate the electronic properties of the indole ring and can be hydrolyzed, reduced, or converted into other functional groups, such as amides. The strategic placement of both a halogen and an ester group creates a bifunctional building block, allowing for sequential and regioselective modifications to build complex target molecules. unina.it The presence of halogen substituents is also known to profoundly influence the biological activity of many natural products, making these intermediates particularly interesting for medicinal chemistry. nih.gov

Research Trajectory of Methyl 2-bromo-1H-indole-5-carboxylate within Indole Chemistry

This compound (CAS No. 1240045-38-8) is a specific example of a halogenated indole ester. While extensive research has been conducted on the broader class of bromoindole derivatives, the specific research trajectory for this particular isomer is not widely detailed in published literature. It is primarily recognized as a heterocyclic building block available for research purposes. moldb.com

Its significance is derived from the established reactivity of its constituent functional groups. The bromine atom at the C2-position of the indole ring is known to be a key site for functionalization. The chemistry of 2-haloindoles is well-explored, and they are frequently used as precursors in the synthesis of more complex indole-containing molecules. hmdb.ca Therefore, the research utility of this compound lies in its potential as a versatile intermediate for creating novel, substituted indole-5-carboxylates through the predictable and well-documented reactions characteristic of 2-bromoindoles.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes its known properties.

PropertyValue
CAS Number 1240045-38-8 moldb.com
Molecular Formula C₁₀H₈BrNO₂ moldb.com
Molecular Weight 254.08 g/mol moldb.com
Physical Form Solid
Purity Typically ≥97% moldb.comcalpaclab.com
Melting Point Data not available in published literature
Boiling Point Data not available in published literature
Solubility Data not available in published literature

Spectroscopic Data

Synthetic Utility and Reactivity

The primary value of this compound in chemical research is its role as a versatile synthetic intermediate. The reactivity is dominated by the C-Br bond at the 2-position of the indole nucleus. This position is amenable to a variety of metal-catalyzed cross-coupling reactions, making the compound a valuable building block for the synthesis of complex molecules.

Key potential reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, attaching an aryl, heteroaryl, or alkyl group at the 2-position. rsc.org

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce an alkynyl substituent, a key step in synthesizing many biologically active compounds and functional materials. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new C-C bond and introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a C-N bond, yielding 2-aminoindole derivatives.

Functional Group Interconversion: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol, providing another avenue for derivatization.

These reactions allow chemists to use this compound as a scaffold to systematically build molecular complexity, making it a potentially important tool in the development of new pharmaceutical agents and functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B8223006 Methyl 2-bromo-1H-indole-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-8-7(4-6)5-9(11)12-8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTIAZXZGSYLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Methyl 2 Bromo 1h Indole 5 Carboxylate

Direct Synthesis Methodologies

Direct approaches to Methyl 2-bromo-1H-indole-5-carboxylate involve the formation of the ester from a carboxylic acid precursor or the direct bromination of the indole (B1671886) ester. These methods are often favored for their atom economy and fewer synthetic steps.

Esterification of Halogenated Indole Carboxylic Acid Precursors

A straightforward and common method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-bromo-1H-indole-5-carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely employed technique. masterorganicchemistry.comthieme-connect.de

In a typical procedure, 2-bromo-1H-indole-5-carboxylic acid is dissolved in methanol (B129727), and a strong acid catalyst such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) is introduced. The reaction mixture is then typically heated to reflux to drive the equilibrium towards the formation of the methyl ester. chemicalbook.com The use of a large excess of methanol can also be employed to ensure high conversion. masterorganicchemistry.com

ReactantReagentCatalystSolventConditionsProduct
2-bromo-1H-indole-5-carboxylic acidMethanolHCl (gas)Methanol0 °C to room temp, overnightThis compound

This direct esterification is advantageous due to its simplicity and the ready availability of the starting materials. The primary challenge lies in the initial synthesis of the 2-bromo-1H-indole-5-carboxylic acid precursor itself.

Regioselective Bromination of Indole Ester Systems

Achieving the regioselective bromination of an indole ester, such as methyl 1H-indole-5-carboxylate, at the C2-position presents a significant synthetic challenge due to the high electron density and reactivity of the indole nucleus, particularly at the C3-position. Direct bromination of the indole ring often leads to a mixture of products, including polybrominated species. rsc.org

To achieve C2-bromination, specific brominating agents and reaction conditions are necessary. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indoles. nih.govacs.org The selectivity of the bromination can be influenced by factors such as the solvent, temperature, and the presence of directing groups on the indole nitrogen. For instance, electrophilic bromination of substituted 3-methylindoles can be directed to the C2 position under specific conditions. acs.org

While a direct protocol for the C2-bromination of methyl 1H-indole-5-carboxylate is not extensively detailed in the provided literature, the principles of regioselective indole bromination suggest that a careful choice of a mild brominating agent like NBS, potentially in a non-polar solvent and at low temperatures, would be the preferred approach to favor substitution at the C2-position over the more reactive C3-position. Protecting the indole nitrogen with a suitable group can also influence the regioselectivity of the bromination.

Starting MaterialBrominating AgentSolventKey Consideration
Methyl 1H-indole-5-carboxylateN-Bromosuccinimide (NBS)Dichloromethane or AcetonitrileControl of stoichiometry and temperature to avoid polybromination and favor C2-substitution.

Further research into the specific conditions required for the selective C2-bromination of the methyl 1H-indole-5-carboxylate system is an active area of investigation.

Indirect Synthetic Pathways and Modifications

Indirect methods for the synthesis of this compound involve the construction of the brominated indole ring system from acyclic precursors. These multi-step pathways often offer greater control over the final substitution pattern.

Adaptations of Fischer Indole Synthesis for Brominated Indole Esters

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method can be adapted to produce brominated indole esters by using appropriately substituted starting materials.

To synthesize this compound via this route, one could envision a reaction between a (4-(methoxycarbonyl)phenyl)hydrazine and a bromo-substituted carbonyl compound, or alternatively, a (bromo-substituted-4-(methoxycarbonyl)phenyl)hydrazine and a suitable carbonyl compound.

A significant advancement in this area is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This approach could be particularly useful for constructing the necessary substituted phenylhydrazone intermediate. For example, an aryl bromide containing the methyl carboxylate group could be coupled with the hydrazone of a bromo-aldehyde or bromo-ketone.

Phenylhydrazine PrecursorCarbonyl PrecursorCatalystKey Transformation
(4-(methoxycarbonyl)phenyl)hydrazineBromoacetaldehyde or a derivativeAcid (e.g., H₂SO₄, PPA) organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement
Aryl bromide & HydrazoneN/APalladium catalystCross-coupling to form N-arylhydrazone

The choice of starting materials and the specific variant of the Fischer indole synthesis employed would be critical in achieving the desired 2-bromo-5-carboxylate substitution pattern.

Palladium-Catalyzed Cyclization and Heterocyclization Approaches

Modern organic synthesis has seen the development of numerous palladium-catalyzed reactions for the construction of heterocyclic systems, including indoles. mdpi.comorganicreactions.org These methods offer mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex molecules like this compound.

One such approach is the palladium-catalyzed intramolecular cyclization of appropriately substituted anilines. For instance, a 2-alkynyl-aniline derivative can undergo cyclization to form the indole ring. organic-chemistry.org To apply this to the target molecule, a starting material such as a methyl 4-amino-3-bromobenzoate could potentially be coupled with a terminal alkyne, followed by a palladium-catalyzed cyclization.

Another powerful strategy is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org This method involves the cyclization of a substituted 2-nitrostyrene in the presence of a palladium catalyst and a reducing agent. A 2-bromo-5-(methoxycarbonyl)-substituted 2-nitrostyrene could serve as a precursor in this type of reaction.

Precursor TypeKey Palladium-Catalyzed Step
Substituted 2-alkynylanilineIntramolecular cyclization
Substituted 2-nitrostyreneReductive N-heteroannulation
2-Bromoarylamide and Vinyl BromideSpirocyclization via Heck/C-H functionalization

These palladium-catalyzed methods provide a versatile toolkit for the construction of the 2-bromo-1H-indole-5-carboxylate core from various acyclic precursors.

Microwave-Assisted Synthetic Optimizations in Indole Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of many organic transformations, including the synthesis of indoles. tandfonline.comscilit.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. mdpi.com

In the context of synthesizing this compound, microwave heating can be applied to several of the synthetic steps described above. For example, palladium-catalyzed cyclization reactions have been shown to be significantly accelerated under microwave conditions. mdpi.com Similarly, the Fischer indole synthesis and related heterocyclization reactions can also benefit from microwave assistance, leading to higher yields and shorter reaction times. organic-chemistry.orgnumberanalytics.com

Synthetic MethodConventional HeatingMicrowave-AssistedBenefit of MAOS
Palladium-Catalyzed CyclizationHoursMinutes to HoursReduced reaction time, improved yield mdpi.com
Fischer Indole SynthesisElevated temperatures for extended periodsShorter reaction timesIncreased efficiency numberanalytics.com
Bischler Indole SynthesisN/A45-60 secondsRapid, solvent-free conditions organic-chemistry.org

The application of microwave technology offers a greener and more efficient approach to the synthesis of this compound and other valuable indole derivatives.

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound presents a unique challenge due to the inherent reactivity of the indole nucleus. A thorough understanding of the reaction mechanisms is crucial for developing efficient and regioselective synthetic routes. The primary challenge lies in directing the bromination to the C2 position, as the C3 position is electronically favored for electrophilic substitution.

The indole ring is an electron-rich aromatic heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and susceptible to electrophilic attack. Direct bromination of an unsubstituted indole typically yields the 3-bromoindole. Therefore, to achieve C2-bromination, specific strategies must be employed to either block the C3 position or alter the electronic characteristics of the indole ring to favor substitution at C2.

One of the most effective strategies for the selective C2-bromination of indoles involves the use of a protecting group at the C3 position. This approach effectively blocks the more reactive site, thereby directing the electrophile to the next available position, C2. A plausible mechanistic pathway for the synthesis of this compound starting from Methyl 1H-indole-5-carboxylate is outlined below.

Step 1: Protection of the C3 Position

The synthesis would commence with the protection of the C3 position of Methyl 1H-indole-5-carboxylate. A variety of protecting groups can be utilized, such as a silyl (B83357) group (e.g., triisopropylsilyl, TIPS) or a sulfonyl group. The mechanism for the introduction of a TIPS group, for example, would involve the deprotonation of the indole N-H by a strong base like sodium hydride (NaH) to form an indolyl anion. This is followed by nucleophilic attack of the C3 position on the electrophilic silicon of triisopropylsilyl chloride (TIPSCl).

Step 2: Electrophilic Bromination at the C2 Position

With the C3 position blocked, the molecule is now primed for electrophilic bromination at the C2 position. A suitable brominating agent, such as N-Bromosuccinimide (NBS), is introduced. The mechanism for this step is believed to be a two-step process. researchgate.net The first step, which is the rate-determining step, involves the nucleophilic attack of the C2-C3 double bond of the indole on the bromine atom of NBS, leading to the formation of a bromonium ion intermediate. escholarship.org This is followed by the collapse of the intermediate, with the succinimide (B58015) anion abstracting a proton from the C2 position to restore aromaticity and yield the 2-bromoindole derivative.

The presence of the electron-withdrawing methyl carboxylate group at the C5 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution, thus favoring the reaction on the pyrrole (B145914) ring.

Step 3: Deprotection of the C3 Position

The final step in this synthetic sequence is the removal of the protecting group from the C3 position. The choice of deprotection agent and conditions depends on the protecting group used. For a TIPS group, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is commonly employed. The fluoride ion attacks the silicon atom, leading to the cleavage of the C-Si bond and the restoration of the C-H bond at the C3 position, yielding the final product, this compound.

The following table provides a summary of the proposed mechanistic pathway:

StepReactionKey IntermediatesRole of Reagents
1Protection of C3Indolyl anion, Silylated indoleNaH: Acts as a base to deprotonate the indole nitrogen. TIPSCl: Provides the electrophilic silicon for the protection of the C3 position.
2C2-BrominationBromonium ion intermediateNBS: Serves as the electrophilic bromine source.
3Deprotection of C3Silicon-fluoride complexTBAF: The fluoride ion acts as a nucleophile to cleave the C-Si bond.

An alternative mechanistic approach could involve a palladium-catalyzed C-H activation/bromination. acs.org In such a pathway, a palladium catalyst would coordinate to the indole ring, facilitating the selective activation of the C-H bond at the C2 position, followed by bromination. However, this method often requires specific directing groups and optimization of reaction conditions to achieve high regioselectivity.

Electrochemical methods also present a transition-metal-free alternative for indole bromination. mdpi.com These methods involve the anodic oxidation of a bromide salt to generate a reactive bromine species in situ, which then undergoes electrophilic attack on the indole ring. The regioselectivity of such reactions would be highly dependent on the electrochemical conditions and the substrate's electronic properties.

Chemical Reactivity and Transformation of Methyl 2 Bromo 1h Indole 5 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The methyl carboxylate group in Methyl 2-bromo-1H-indole-5-carboxylate is amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-1H-indole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, followed by acidification.

For instance, the hydrolysis of a similar substrate, methyl 2-(6-bromo-1H-indol-1-yl)acetate, is accomplished by refluxing with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. After evaporation of the methanol, the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. beilstein-journals.org A similar procedure can be applied to this compound.

Table 1: Representative Conditions for Ester Hydrolysis This table presents a general procedure based on the hydrolysis of a similar compound, as specific examples for this compound are not readily available in the provided search results.

Reactant Reagents Solvent Temperature Time Product

Once formed, 2-bromo-1H-indole-5-carboxylic acid can be further derivatized, most commonly through the formation of amides. Amide bond formation is a crucial reaction in medicinal chemistry for the synthesis of biologically active molecules. asiaresearchnews.com

The coupling of a carboxylic acid with an amine to form an amide typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). beilstein-journals.orgresearchgate.net

Table 2: General Conditions for Amide Bond Formation This table outlines a general procedure for amide formation from the corresponding carboxylic acid.

Carboxylic Acid Amine Coupling Reagents Solvent Product

Reactions Involving the Bromine Atom

The bromine atom at the 2-position of the indole (B1671886) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the bromine atom at the C2 position of the indole ring can be susceptible to displacement under certain conditions, particularly with soft nucleophiles like thiols. acs.org However, specific examples of nucleophilic substitution reactions with diverse nucleophiles on this compound are not extensively documented in the provided search results. In many heterocyclic systems, such transformations can be facilitated by the electronic nature of the ring system.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize aryl halides. rsc.org this compound is a suitable substrate for these transformations.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.gov This reaction is instrumental in the synthesis of arylalkynes. The reaction of this compound with various terminal alkynes would provide access to a range of 2-alkynyl-1H-indole-5-carboxylates. While general conditions for Sonogashira couplings on bromoindoles are well-established, specific examples with this compound require further investigation. youtube.comthieme-connect.de

Table 3: General Conditions for Sonogashira Coupling This table presents generalized conditions for the Sonogashira coupling of bromoindoles.

Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide. nih.govnih.gov This reaction is widely employed in the synthesis of biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids to generate 2-aryl-1H-indole-5-carboxylate derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base. rsc.orgmdpi.com

Table 4: General Conditions for Suzuki-Miyaura Coupling This table outlines generalized conditions for the Suzuki-Miyaura coupling of bromoarenes.

Aryl Halide Boronic Acid Catalyst Base Solvent

Indole Ring Modifications and Functionalizations

The indole ring itself can undergo various modifications, with the nitrogen atom being a primary site for functionalization.

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkylating agents. rsc.org This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. Common bases include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgmasterorganicchemistry.com The choice of base and solvent can influence the regioselectivity of alkylation in some indole systems.

Table 5: General Conditions for N-Alkylation of Indoles This table presents generalized conditions for the N-alkylation of indoles.

Indole Substrate Alkylating Agent Base Solvent Temperature

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. masterorganicchemistry.comnih.govmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The electron-donating nature of the indole nitrogen typically directs electrophiles to the C3 position. However, since the C2 and C5 positions are already substituted in this compound, electrophilic substitution would likely occur at other available positions on the benzene (B151609) ring, influenced by the electronic effects of the bromo and carboxylate groups. Specific studies on the electrophilic substitution patterns of this particular molecule would be needed to determine the precise regioselectivity.

Catalytic Applications in Organic Synthesis

Derivatives of this compound are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems through catalytic reactions.

Cross-dehydrogenative coupling (CDC) reactions are powerful tools for forming C-C and C-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. While specific examples involving this compound in CDC reactions are not prominent in the literature, the indole scaffold itself is a common participant. For instance, aerobic cross-dehydrogenative coupling has been utilized in the synthesis of precursors for indole-2-carboxamides. acs.org The C-H bonds on the indole ring, particularly at the C3, C4, and C7 positions, can be targeted for functionalization through transition-metal-catalyzed C-H activation strategies. nih.gov

The functional groups on this compound, namely the N-H proton and the C2-bromo atom, provide handles for subsequent catalytic cyclization reactions to build fused ring systems. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is an efficient method for synthesizing functionalized indoles. mdpi.com Furthermore, intramolecular nucleophilic cyclization of 2-aryl indoles can be initiated by halogenation to construct polycyclic indolines. nih.gov The bromine atom at the C2 position is particularly useful for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which can be followed by a cyclization step to construct complex polycyclic indole derivatives. mdpi.com For example, a cascade oxidative cyclization/halogenation of 2-alkenylanilines provides a route to 3-haloindoles, which are versatile intermediates for further transformations. acs.org

Derivatives and Analogues of Methyl 2 Bromo 1h Indole 5 Carboxylate: Preparation and Chemical Exploration

Synthesis of Substituted Indole (B1671886) Derivatives through Site-Specific Functionalization

The bromine atom at the C2-position of methyl 2-bromo-1H-indole-5-carboxylate serves as an excellent handle for site-specific functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of 2-substituted indole derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between the indole C2-position and various aryl or vinyl groups. The coupling of a bromo-indole with an arylboronic acid typically proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. The reaction is tolerant of various functional groups, including esters. For instance, the Suzuki coupling of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with different aryl boronic acids has been successfully demonstrated, highlighting the utility of this reaction on complex, functionalized indole-like systems. ias.ac.in The choice of N-protecting group on the indole can influence reaction yields; highest yields are often obtained with unprotected or tosyl-protected indoles when reacting with phenylboronic acids. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-bromoindole with terminal alkynes, introducing an alkynyl moiety at the C2-position. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net These 2-alkynylindoles are valuable intermediates that can undergo further transformations, such as cyclization reactions, to form more complex fused heterocyclic systems. organic-chemistry.org The efficiency of the Sonogashira coupling can be high for a broad range of aryl bromides and alkynes, tolerating various functional groups. organic-chemistry.org

Other Coupling Reactions: The 2-bromo position is also amenable to other cross-coupling reactions. The Heck reaction can be used to introduce vinyl groups, while the Buchwald-Hartwig amination allows for the formation of C-N bonds, linking amines to the C2-position. Carbonylative Suzuki couplings have also been reported for bromoindoles, allowing for the synthesis of 2-aroylindoles under base-free conditions by reacting with arylboronic acid derivatives and a carbon monoxide source. acs.org

The following table summarizes representative examples of cross-coupling reactions on bromo-indole scaffolds, illustrating the scope of site-specific functionalization.

EntryBromo-Indole DerivativeCoupling PartnerReaction TypeCatalyst/ConditionsProductYield (%)Ref
1N-Boc-3-bromoindoleMesitylboronic acidSuzuki-MiyauraPd(OAc)₂ / PCy₃N-Boc-2-mesityl-indole85 researchgate.net
2N-Ts-5-bromo-3-iodoindole3-Methoxybenzeneboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃, 70 °CN-Ts-5-bromo-3-(3-methoxyphenyl)indole94 thieme-connect.de
3N-Ts-5-bromo-3-iodoindolePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuI / Et₃NN-Ts-5-bromo-3-(phenylethynyl)indole92 thieme-connect.de
4N-Boc-3-bromoindolePhenyl DABO boronateCarbonylative SuzukiPd(OAc)₂ / SPhos / Mo(CO)₆N-Boc-3-benzoyl-indole77 acs.org

Preparation of Novel Heterocyclic Compounds Incorporating the Indole Core

The functional groups present in this compound provide multiple reaction sites for the construction of novel, fused heterocyclic systems. Through intramolecular reactions or multicomponent reaction cascades, the indole core can be annulated to form polycyclic structures.

One common strategy involves an initial functionalization at the C2-position via cross-coupling, followed by an intramolecular cyclization. For example, a Sonogashira coupling can introduce an alkyne which can then participate in a cyclization with the N-H of the indole ring or another suitably placed functional group to form a new ring. organic-chemistry.org Similarly, introducing an aryl group with an ortho-substituent via Suzuki coupling can set the stage for an intramolecular Heck reaction or other C-H activation/cyclization process to build a fused system.

Multicomponent reactions (MCRs) offer another efficient route to complex indole-fused heterocycles. rsc.org These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. For instance, various substituted indoles can react with formaldehyde (B43269) and amino hydrochlorides to assemble indole-fused oxadiazepines. rsc.org While not demonstrated specifically with this compound, its structure is amenable to such transformations, where the indole N-H and C3-position could act as nucleophiles in a cascade reaction.

Another approach is the intramolecular cyclization involving radicals or palladium catalysis. For example, 2-aryl(tosylamino)methyl-3-bromoindoles undergo a Pd-catalyzed intramolecular Heck coupling to furnish 3,4-benzo[c]-β-carbolines. In an interesting display of positional isomerism affecting the outcome, the isomeric 3-aryl(tosylamino)methyl-2-bromoindoles cyclize under the same conditions to form benzo researchgate.netnih.govisothiazolo[2,3-a]indole 5,5-dioxides instead of the expected γ-carbolines.

Structure-Reactivity Relationship Studies from a Synthetic Chemistry Perspective

The reactivity of this compound in chemical transformations is governed by the interplay of its structural and electronic features. The position of the bromine atom and the nature of other substituents on the indole ring significantly influence reaction outcomes and selectivity.

The position of the halogen atom on the indole ring is a critical determinant of its reactivity in cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl, which holds true for haloindoles. This difference in reactivity allows for selective, sequential functionalization of polyhalogenated indoles. For example, in 5-bromo-3-iodoindoles, the C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position. thieme-connect.de This allows for a selective Sonogashira or Suzuki coupling at the C3-position while leaving the C5-bromo group intact for a subsequent, different coupling reaction under more forcing conditions. thieme-connect.de

The reactivity of a C-Br bond also varies depending on its position on the indole nucleus (C2, C3, C4, C5, C6, or C7). The C2 and C3 positions are part of the electron-rich pyrrole (B145914) ring, while C4-C7 are on the benzene (B151609) ring. The oxidative addition of a palladium(0) catalyst to the C-Br bond is the rate-determining step in many cross-coupling cycles. The electron density at the carbon bearing the bromine influences this step. The C2-position of indole is electronically distinct from the C3 and benzenoid positions, which can lead to different reaction kinetics and outcomes. For example, the intramolecular Heck reaction of 3-bromo-2-substituted indoles leads to different fused products than the corresponding 2-bromo-3-substituted isomers.

Substituents on both the indole ring and the coupling partner can exert profound electronic and steric effects on the selectivity and efficiency of a reaction.

Substituents on the Indole Ring: The this compound molecule contains a strongly electron-withdrawing methoxycarbonyl group (-CO₂Me) on the benzene ring. This group reduces the electron density of the entire indole system, which can influence the rate of palladium-catalyzed cross-coupling reactions. Generally, aryl bromides bearing electron-withdrawing groups are more reactive in the oxidative addition step of Suzuki-Miyaura couplings. researchgate.net Therefore, the 5-ester group in the target molecule is expected to enhance the reactivity of the C2-bromo position compared to an unsubstituted 2-bromoindole. Furthermore, the substituent on the indole nitrogen (e.g., H, Boc, Tosyl) has a significant impact. N-protection can prevent side reactions and improve solubility, but can also sterically hinder the approach to the catalytic center. In Suzuki couplings, yields can be highest with an unprotected N-H, but this depends on the specific coupling partners and conditions. nih.gov

Substituents on the Coupling Partner: The electronic nature of the coupling partner also plays a crucial role. In Suzuki reactions with arylboronic acids, those bearing electron-withdrawing groups often react faster. nih.gov Conversely, electron-rich arylboronic acids can sometimes lead to lower yields. This effect is demonstrated in the table below, which shows the yields of Suzuki coupling between various aryl bromides and phenylboronic acid.

Aryl Bromide Substituent (at C4)Coupling ProductYield (%)Ref
-NO₂4-Nitrobiphenyl95 researchgate.net
-CHO4-Biphenylcarboxaldehyde92 researchgate.net
-HBiphenyl90 researchgate.net
-CH₃4-Methylbiphenyl88 researchgate.net
-OCH₃4-Methoxybiphenyl85 researchgate.net

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR analysis provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For Methyl 2-bromo-1H-indole-5-carboxylate, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton.

Expected ¹H NMR Data:

N-H Proton: A broad singlet, typically in the downfield region.

Aromatic Protons (H4, H6, H7): These would appear as doublets or doublets of doublets, with chemical shifts and coupling constants characteristic of a substituted benzene (B151609) ring.

Pyrrole (B145914) Proton (H3): A singlet or a finely split multiplet.

Methyl Protons (-OCH₃): A sharp singlet, typically around 3.8-3.9 ppm, corresponding to the three equivalent protons of the methyl group.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
N-HData not availableBroad sN/A
Ar-HData not availabled, ddData not available
Ar-HData not availabled, ddData not available
Ar-HData not availables, dData not available
-OCH₃Data not availablesN/A

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals, corresponding to the ten carbon atoms in its structure. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data:

Carbonyl Carbon (C=O): A signal in the highly deshielded region (typically 160-170 ppm).

Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (approx. 100-140 ppm). The carbon atom bonded to the bromine (C2) would have a distinct chemical shift.

Methyl Carbon (-OCH₃): A signal in the upfield region (approx. 50-60 ppm).

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=OData not available
C-BrData not available
Aromatic/Pyrrole Cs (8)Data not available
-OCH₃Data not available

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

Expected IR Absorption Bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

Aromatic C-H Stretch: Bands typically appearing just above 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ range.

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H StretchData not available
C=O Stretch (Ester)Data not available
C-O Stretch (Ester)Data not available
Aromatic C=C StretchData not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO₂), the molecular weight is approximately 254.08 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Analysis of the fragmentation pattern can further support the proposed structure.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Packing

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. For related bromo-indole-carboxylate isomers, studies have revealed planar indole ring systems. Analysis of the crystal structure of this compound would likely show intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester's carbonyl oxygen, which stabilize the crystal packing.

Expected Crystallographic Data for a Related Isomer (Methyl 5-bromo-1H-indole-2-carboxylate):

Crystal System: Monoclinic

Space Group: P2₁/n

Unit Cell Parameters: a, b, c dimensions and β angle would be determined.

Key Feature: The indole ring system is planar, and the crystal structure is stabilized by intermolecular hydrogen bonds. core.ac.uk

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

For complex molecules or to resolve ambiguities from 1D NMR, advanced 2D NMR techniques are often used.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments.

These advanced methods, while not always necessary for a simple structure, provide an irrefutable and complete assignment of all proton and carbon signals, confirming the constitution of this compound.

Theoretical and Computational Studies of Methyl 2 Bromo 1h Indole 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. For indole (B1671886) derivatives, DFT calculations are frequently employed to optimize ground-state geometry and predict vibrational frequencies and electronic properties. researchgate.netresearchgate.net Hybrid functionals like B3LYP, along with meta-hybrids such as M06-2X and long-range corrected functionals like CAM-B3LYP, are commonly used in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.net

The electronic properties of Methyl 2-bromo-1H-indole-5-carboxylate can be characterized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For substituted indoles, substituents can significantly influence the energies of these orbitals. researchgate.net

Reactivity predictions can be further refined using Molecular Electrostatic Potential (MEP) maps. nih.gov An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a molecule like this compound, the electronegative oxygen atoms of the carboxylate group and the bromine atom would be expected to be regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atom on the indole nitrogen would represent a region of positive potential (blue), highlighting its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties of Indole Derivatives from DFT Calculations

Property Description Typical Predicted Value for Substituted Indoles
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.0 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.0 to -2.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net 3.5 to 5.0 eV

| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Note: The values presented are typical ranges for substituted indole derivatives and may vary for this compound depending on the specific computational method used.

Molecular Modeling and Docking Studies for Intermolecular Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how ligands, such as indole derivatives, interact with the active sites of biological targets like enzymes and receptors. nih.govresearchgate.net Studies on various bromo-indole derivatives have demonstrated their potential to bind to targets such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. d-nb.infonih.gov

In these docking studies, the indole scaffold often participates in a variety of non-covalent interactions that stabilize the ligand-protein complex. Key interactions include:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, frequently interacting with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the protein's active site. d-nb.info The carbonyl oxygen of the methyl carboxylate group can act as a hydrogen bond acceptor.

Pi-Interactions: The aromatic indole ring can engage in pi-pi stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). It can also form pi-alkyl interactions with aliphatic residues such as Valine (Val), Leucine (Leu), and Alanine (Ala). d-nb.info

Halogen Bonding: The bromine atom at the C2 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein.

The strength of these interactions is quantified by a scoring function, which estimates the binding energy (often in kcal/mol). Lower binding energy values indicate a more stable and favorable interaction. For example, docking studies of 5-bromo-1H-indole-2-carbohydrazide derivatives against VEGFR tyrosine kinase have shown binding energies in the range of -8.0 to -8.8 kcal/mol. d-nb.info

Table 2: Examples of Intermolecular Interactions from Docking Studies of Bromo-Indole Derivatives

Derivative Class Protein Target Key Interacting Residues Interaction Types Reported Binding Energy (kcal/mol)
5-Bromoindole Hydrazones VEGFR Tyrosine Kinase Asp1046, Val848, Leu1035, Ala866 Hydrogen Bonding, Pi-Alkyl d-nb.info -8.76 d-nb.info
5-Bromoindole Derivatives EGFR Tyrosine Kinase Met793, Leu718, Asp855 Hydrogen Bonding, Pi-Stacking -7.95

Conformational Landscape Analysis and Energetic Profiles

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For this compound, the core indole ring system is essentially planar. researchgate.net The primary source of conformational flexibility arises from the rotation around the single bond connecting the methyl carboxylate group to the indole ring.

Computational methods, such as potential energy surface (PES) scans, can be used to explore this rotational freedom. By systematically rotating the dihedral angle defined by the atoms of the C(indole)-C(carbonyl)-O-C(methyl) linkage and calculating the energy at each step, a profile of conformational energies can be generated. This analysis typically reveals one or two low-energy, stable conformers.

For methyl benzoates and related esters, two principal planar conformers are often considered:

Trans (or anti) conformer: The methyl group is oriented away from the aromatic ring's C=O bond. This is often the more stable conformer due to reduced steric hindrance.

Cis (or syn) conformer: The methyl group is oriented on the same side as the C=O bond. This conformer is typically higher in energy.

In the case of this compound, the energetic preference for a specific conformer would be determined by a balance of steric effects (interactions with the adjacent C-H bond of the indole ring) and electronic effects (dipole-dipole interactions). The energy barrier to rotation between these conformers is generally low, allowing for rapid interconversion at room temperature.

Table 3: Postulated Conformers and Energetic Profile

Conformer Dihedral Angle (Cindole-Ccarbonyl-O-CH3) Relative Energy (kcal/mol) Stability
Transoid ~180° 0 (Global Minimum) Most Stable
Cisoid ~0° > 1-3 Less Stable

| Transition State | ~90° | > 4-6 | Rotational Barrier |

Note: These are estimated values based on analyses of similar aromatic esters. Precise energies would require specific quantum chemical calculations.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations are indispensable for elucidating reaction mechanisms by characterizing the structures and energies of transient species like reaction intermediates and transition states. nih.gov For reactions involving indole derivatives, such as C-H functionalization, cycloadditions, or electrophilic substitution, DFT can map out the entire reaction pathway.

A key application is the calculation of the Gibbs free energy profile for a proposed reaction mechanism. acs.org This profile connects stable reactants, intermediates, and products through transition states, which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and a transition state is the activation energy (energy barrier), which determines the reaction rate. acs.org

For instance, in a rhodium-catalyzed C-H alkynylation of an indole, DFT calculations can identify:

Intermediates (e.g., im2a, im3, im4): These are local minima on the potential energy surface, corresponding to species like the initial C-H activated complex or a seven-membered rhodacycle. acs.orgacs.org

Transition States (e.g., TS2, TS3): These are saddle points on the energy surface, corresponding to the highest energy point during a specific step, such as the migratory insertion of an alkyne or a bromo-elimination step. acs.orgacs.org

By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. acs.org For example, calculations have shown that a concerted silyl (B83357) transfer and α-bromo elimination step in a C-H alkynylation reaction had an energy barrier of 10.3 kcal/mol, while a regioselective migratory insertion proceeded via a transition state with an energy barrier of 14.0 kcal/mol. acs.orgacs.org These computational findings provide a detailed understanding of the reaction's kinetics and selectivity.

Table 4: Example Energetics from a DFT Study of a Catalyzed Indole Reaction

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactant Complex Initial association of reactants and catalyst. 0.0
Intermediate 1 First stable intermediate after an initial step. -5.0 to -15.0
Transition State 1 (TS1) Energy barrier for the first elementary step. +10.0 to +20.0
Intermediate 2 Second stable intermediate. -2.0 to -10.0
Transition State 2 (TS2) Energy barrier for the second elementary step. acs.org +14.0 acs.org

| Product Complex | Final complex before product release. | -20.0 to -30.0 |

Note: The values are illustrative of typical energy profiles for multi-step organometallic reactions involving indole substrates.

Strategic Applications in Materials Science and Chemical Probe Development

Incorporation into Polymer Matrices for Advanced Materials Development

The indole (B1671886) scaffold is a valuable component in the polymer industry. rsc.org The presence of a bromine atom on the Methyl 2-bromo-1H-indole-5-carboxylate molecule is particularly significant for polymer synthesis. This halogen serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which are powerful methods for forming carbon-carbon bonds and constructing polymer backbones.

By leveraging these reactions, this compound can be incorporated as a monomer unit into polymer chains. This allows for the creation of indole-based functional polymers with precisely defined structures and high molecular weights. rsc.orgresearchgate.net Research into related indole derivatives has led to the synthesis of polymers with desirable properties for advanced applications. For example, Poly(N-arylene diindolylmethane)s have demonstrated good thermal stability, with decomposition temperatures (T5%) exceeding 377 °C, and exhibit strong fluorescence in the solid state. rsc.org The electrochemical activity of the indole ring at the 2-position can also be utilized for the cross-linking of polymer films through electrochemical oxidation. rsc.orgresearchgate.net The incorporation of the indole moiety can impart unique optical and electronic properties to the resulting polymer, making these materials suitable for use in sensors, organic electronics, and specialty coatings.

Polymer ClassMonomer TypeKey PropertiesPotential Applications
Poly(N-arylene diindolylmethane)s3,3′-diindolylmethane and activated difluoro monomersHigh molecular weight, good thermal stability, solid-state fluorescence. rsc.orgBlue-light emitters, electroactive materials. rsc.org
Polyindoles with Pyridine Rings4-hydroxyindole and 2,6-difluoropyridineGood thermal stability, solubility in organic solvents, blue-light emission. researchgate.netMaterials with intramolecular charge transfer properties. researchgate.net

Design and Synthesis of Fluorescent Probes for Chemical Research

The indole framework is a well-established fluorophore and has been extensively used in analytical chemistry for the design of small-molecule fluorescent probes and chemosensors. rsc.orgresearchgate.netmdpi.com These probes function by converting the selective recognition of a chemical species (analyte) into a measurable fluorescence signal. mdpi.com The inherent fluorescence of the indole scaffold can be systematically tuned by attaching different functional groups.

In this compound, the methyl carboxylate group acts as an electron-withdrawing group, which can modulate the electronic structure of the indole ring and influence its photophysical properties, such as absorption and emission wavelengths. This compound is a prime candidate for developing probes based on a donor-π-acceptor (D-π-A) architecture, a common strategy for creating sensitive optical sensors. mdpi.com Furthermore, the bromine atom at the 2-position can be readily substituted with other groups through cross-coupling chemistry, allowing for the attachment of specific analyte recognition units (e.g., receptors for cations, anions, or neutral species). rsc.orgresearchgate.net This synthetic versatility enables the rational design of highly selective and sensitive fluorescent probes for applications in biological imaging and environmental monitoring. researchgate.net

Probe Design StrategyRole of Indole ScaffoldExample Target AnalytesReference
Donor-π-Acceptor (D-π-A)Electron Donor or π-BridgepH (protons), various ions. mdpi.com mdpi.com
ChemodosimeterFluorophore and Reaction SiteCyanide (CN⁻), Hypochlorite (OCl⁻). mdpi.comrsc.org mdpi.comrsc.org
Ratiometric SensingCore FluorophoreCyanide (CN⁻). mdpi.com mdpi.com

Building Block in Organic Electronics Research

Indole derivatives are recognized for their π-conjugated structure and electron-donating capabilities, making them valuable building blocks for organic electronic materials. researchgate.net These materials are central to the development of devices such as organic solar cells, organic light-emitting diodes (OLEDs), and organic photoactuators. openmedicinalchemistryjournal.comchim.itgoettingen-research-online.de The electronic properties of the indole ring, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned through chemical modification.

Application AreaRole of Indole DerivativeKey Structural FeatureReference
Dye-Sensitized Solar Cells (DSSCs)Electron Donor in D-π-A sensitizerπ-conjugation and electron-rich nature. researchgate.net researchgate.net
Organic Solar CellsComponent of bridged moleculesThieno[3,2-b]indole (TI) moiety for charge transport. openmedicinalchemistryjournal.com openmedicinalchemistryjournal.com
Molecular PhotoactuatorsCore of photoswitches and motorsAbility to undergo light-induced isomerization. chim.itgoettingen-research-online.de chim.itgoettingen-research-online.de

Precursor for Dyes and Pigments with Stable Indole Scaffolds

The indole skeleton is the foundational structure for one of the oldest and most important classes of dyes: the indigoids. mdpi.combritannica.com Indigo, the iconic blue dye, is formed by the dimerization of an indole derivative. mdpi.com The color and properties of indigoid dyes can be altered by introducing substituents onto the indole ring.

This compound is a strategic precursor for creating novel dyes and pigments. The bromo-substituent is particularly noteworthy, as the historical pigment Tyrian purple is 6,6′-dibromoindigo, a brominated derivative of indigo. mdpi.com This demonstrates that halogenation is a key strategy for tuning the color of indigoid pigments. Starting from this compound, chemists can perform dimerization reactions or further functionalization to synthesize new colorants. The methyl carboxylate group would also influence the final pigment's properties, such as its shade, solubility, and stability. Given the often harsh conditions of traditional dye synthesis, there is growing interest in developing gentler enzymatic and biocatalytic routes, where substituted indoles serve as the starting materials for producing indigoids. mdpi.comresearchgate.net

Pigment/DyePrecursor TypeKey Structural FeatureColor
IndigoIndoxyl (from Indican)Dimerized indole structure. mdpi.comBlue
Tyrian Purple6-Bromoindole (B116670) derivativeDimerized 6-bromoindole (6,6′-dibromoindigo). mdpi.comPurple-Red
MelaninsDihydroxyindole (DHI)Complex polymer of indole units. britannica.comBrown-Black

Outlook and Future Research Directions

Exploration of Emerging Synthetic Methodologies for Indole (B1671886) Esters

The synthesis of functionalized indoles and their ester derivatives is a dynamic area of organic chemistry. While classical methods like the Fischer indole synthesis have been foundational, modern research is focused on developing more efficient, atom-economical, and regioselective strategies. rsc.orgorganic-chemistry.org Future exploration for synthesizing Methyl 2-bromo-1H-indole-5-carboxylate and related structures will likely concentrate on advanced catalytic systems.

Emerging methodologies that hold promise include:

Palladium-Catalyzed Annulation: One-pot syntheses involving palladium-catalyzed annulation of ortho-haloanilines with alkynes or aldehydes present a powerful route to substituted indoles. organic-chemistry.org Adapting these methods for substrates leading to the 2-bromo-5-carboxylate substitution pattern could offer a more direct and high-yielding pathway.

C-H Activation/Functionalization: Direct C-H activation is a rapidly evolving field that minimizes the need for pre-functionalized starting materials. researchgate.net Research into the regioselective C-H bromination and carboxylation of the indole core using transition-metal catalysts could provide novel synthetic routes.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in indole synthesis. scielo.br Developing a microwave-assisted protocol for the construction of the this compound framework could enhance the efficiency and scalability of its production. unina.it

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, reproducibility, and scale-up. Applying this technology to multi-step indole syntheses could streamline the production of complex derivatives.

A comparative overview of these methodologies highlights the trend towards more sustainable and efficient chemical synthesis.

MethodologyKey AdvantagesPotential Application for Indole Esters
Palladium-Catalyzed Annulation High efficiency, good functional group tolerance, one-pot procedures. organic-chemistry.orgDirect synthesis from readily available anilines and coupling partners.
Direct C-H Activation High atom economy, reduces synthetic steps. researchgate.netLate-stage functionalization to introduce bromo and ester groups.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. scielo.brunina.itAcceleration of key cyclization or substitution steps.
Flow Chemistry Scalability, improved safety, precise control over reaction parameters.Continuous production for library synthesis or larger-scale needs.

Investigation of Untapped Reactivity Profiles and Novel Transformations

The unique arrangement of functional groups in this compound provides multiple avenues for novel chemical transformations. The bromine atom at the C2 position is a particularly valuable handle for synthetic diversification.

Future research should investigate:

Cross-Coupling Reactions: The C2-bromo substituent is primed for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. core.ac.uk These reactions would allow for the introduction of a wide array of aryl, alkynyl, vinyl, and amino substituents, respectively, generating diverse libraries of novel indole derivatives.

Reactivity of the Indole N-H: The nitrogen atom of the indole ring can be alkylated, acylated, or arylated to further modify the molecule's properties. nih.gov Investigating selective N-functionalization in the presence of the bromo and ester groups is a key area for exploration.

Transformations of the Ester Group: The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various heterocycles. ontosight.ai This functional group provides a secondary point for diversification, crucial for structure-activity relationship (SAR) studies.

Ring-Formation Reactions: Indoles substituted with electron-withdrawing groups are known to participate in cycloaddition reactions. researchgate.net The reactivity of the 2-bromoindole system in Diels-Alder or 1,3-dipolar cycloadditions could lead to the synthesis of complex, fused heterocyclic systems.

Potential for Development of Novel Chemical Entities based on the Indole Core

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. rsc.orgnih.gov Derivatives of indole-5-carboxylic acid and 2-bromoindole have shown promise in various therapeutic areas, suggesting that this compound is a valuable starting point for drug discovery programs. ontosight.ainih.gov

Key therapeutic areas for exploration include:

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various biological pathways, such as tubulin polymerization or protein kinases. nih.govnih.gov For example, novel 5-bromoindole-2-carboxylic acid derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net

Antimicrobial Agents: The indole scaffold is present in compounds with significant antibacterial and antifungal properties. rsc.orgontosight.ai The development of new indole-based compounds is a promising strategy to combat the rise of drug-resistant pathogens. ijirt.org

Anti-inflammatory and Antiviral Agents: Indole derivatives have been successfully developed as anti-inflammatory drugs (e.g., Indomethacin) and antiviral agents (e.g., Arbidol). nih.govnih.gov The unique substitution of this compound could be leveraged to design novel inhibitors of targets like cyclooxygenase (COX) enzymes or viral proteins. benthamscience.comresearchgate.net

Indole Derivative ClassTherapeutic Target/ApplicationReference Example
Indole-Curcumin Hybrids Anticancer (HeLa, A549 cell lines)Methoxy-substituted indole curcumin (B1669340) derivative nih.gov
5-Hydroxyindole-3-Carboxylic Esters Anticancer (MCF-7 breast cancer cells)Ester derivative with a 4-methoxy group nih.gov
5-Bromoindole-2-Carboxylic Amides Anticancer (EGFR Tyrosine Kinase Inhibitor)Carbothioamide derivative 3a nih.govresearchgate.net
Indole-based Heterocycles General Antimicrobial, Antiviral, Anti-inflammatoryArbidol (antiviral), Indomethacin (anti-inflammatory) benthamscience.comnih.gov

Advancements in Computational and Spectroscopic Characterization Techniques

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their characterization and for understanding their structure-property relationships.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict the geometric and electronic structures, spectroscopic properties (NMR, IR, UV-vis), and reactivity of indole derivatives. mdpi.comnih.gov Such studies can elucidate reaction mechanisms and guide the rational design of new synthetic targets.

Molecular Docking and Dynamics: In drug discovery, computational docking simulations are vital for predicting the binding modes and affinities of indole derivatives to biological targets like enzymes and receptors. ijirt.orgresearchgate.net Molecular dynamics simulations can further explore the stability of ligand-protein complexes over time. researchgate.net

Spectroscopic Techniques:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D techniques (COSY, HSQC, HMBC) are indispensable for the unambiguous structural elucidation of novel, complex indole derivatives.

Fluorescence Spectroscopy: The indole ring is intrinsically fluorescent, and its photophysical properties are sensitive to substitution and the local environment. nih.gov Techniques like fluorescence anisotropy can reveal information about the electronic transitions and interactions of these molecules, which is valuable for developing molecular probes and understanding interactions with biomolecules. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. unina.it Techniques like tandem mass spectrometry (MS/MS) can aid in structural characterization by analyzing fragmentation patterns.

The synergy between predictive computational modeling and advanced spectroscopic analysis will accelerate the discovery and development of new chemical entities derived from the this compound scaffold. acs.org

Q & A

Basic: What are the standard synthetic routes for Methyl 2-bromo-1H-indole-5-carboxylate, and what reagents are critical for high yields?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized indole precursor. A common approach includes:

  • Bromination Step: Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert atmosphere .
  • Esterification: Reaction with methyl chloroformate or methanol under acidic conditions to introduce the methyl ester group .
  • Purification: Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to isolate the product. Typical yields range from 40–60%, depending on reaction optimization .

Advanced: How can researchers resolve low yields in the bromination step during synthesis?

Methodological Answer:
Low yields often arise from competing side reactions or incomplete bromination. Strategies include:

  • Reagent Optimization: Replace NBS with alternatives like bromine in acetic acid for regioselective bromination .
  • Solvent Screening: Test solvents with varying polarities (e.g., DMF vs. THF) to stabilize intermediates .
  • Temperature Control: Perform reactions at 0–5°C to suppress decomposition .
  • Monitoring: Use TLC or in situ NMR to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1^1H/13^13C NMR: Identify characteristic signals (e.g., indole NH at ~10–12 ppm, ester carbonyl at ~165–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 254.08 for C10_{10}H8_{8}BrNO2_2) .
  • X-ray Crystallography: Resolve crystal packing and confirm substituent positions using SHELX software .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The C-2 bromine acts as a leaving group, enabling:

  • Buchwald-Hartwig Amination: React with amines (e.g., Pd catalysis) to form C–N bonds .
  • Suzuki-Miyaura Coupling: Use arylboronic acids for biaryl synthesis .
  • SNAr Reactions: Electron-withdrawing ester groups enhance reactivity toward nucleophiles (e.g., thiols, alkoxides) .
    Key Consideration: Monitor steric effects from the methyl ester, which may hinder access to the reactive site .

Basic: What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Perform reactions in a fume hood due to potential bromine vapor release .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: How can researchers use computational methods to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases, cytochrome P450) .
  • MD Simulations: Run GROMACS simulations to assess stability of ligand-target complexes .
  • QSAR Studies: Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using regression models .

Advanced: How to address contradictions in reported crystallographic data for indole derivatives?

Methodological Answer:
Discrepancies in bond angles or torsion parameters may arise from:

  • Data Quality: Ensure high-resolution (<1.0 Å) datasets and refine structures using SHELXL with anisotropic displacement parameters .
  • Polymorphism: Screen crystallization conditions (solvent, temperature) to isolate dominant polymorphs .
  • Validation Tools: Cross-check with CCDC databases and PLATON’s ADDSYM to detect missed symmetry .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmaceutical Intermediates: Synthesize antiviral or anticancer agents via functionalization at C-2 and C-5 positions .
  • Probe Development: Study indole-based enzymatic pathways (e.g., tryptophan metabolism) .
  • SAR Studies: Modify substituents to optimize bioactivity and pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.